BenchChemオンラインストアへようこそ!

FGFR2-IN-3

FGFR2 Kinase Selectivity Off-Target Toxicity

Choose FGFR2-IN-3 for clean, FGFR2-specific signaling studies. Unlike pan-FGFR inhibitors, it achieves >250-fold selectivity over FGFR1 and >5,000-fold over FGFR4, avoiding hyperphosphatemia and diarrhea. Its irreversible covalent binding to Cys491 maintains potency against acquired resistance mutations (V565F, N549K) that limit first-generation therapies. Ideal for in vivo tumor regression and resistance modeling.

Molecular Formula C28H24FN7O2
Molecular Weight 509.5 g/mol
CAS No. 2549174-42-5
Cat. No. B11932302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR2-IN-3
CAS2549174-42-5
Molecular FormulaC28H24FN7O2
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F
InChIInChI=1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33)
InChIKeyXOQVZSSDIQQUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lirafugratinib (FGFR2-IN-3): A Highly Selective, Irreversible FGFR2 Inhibitor for Research and Procurement


Lirafugratinib (RLY-4008, FGFR2-IN-3, CAS: 2549174-42-5) is an orally active, irreversible, and highly selective small-molecule inhibitor of fibroblast growth factor receptor 2 (FGFR2) [1]. Unlike pan-FGFR inhibitors, it was rationally designed to potently inhibit FGFR2 while sparing other FGFR isoforms, addressing key limitations of first-generation therapies [2]. It achieves this through covalent binding to a unique cysteine residue (Cys491) in the FGFR2 kinase domain [3].

The Critical Need for FGFR2 Selectivity: Why FGFR2-IN-3 Cannot Be Substituted with Pan-FGFR Inhibitors


Generic pan-FGFR inhibitors (e.g., infigratinib, erdafitinib, pemigatinib) lack isoform selectivity, leading to dose-limiting, on-target toxicities from FGFR1 inhibition (hyperphosphatemia) and FGFR4 inhibition (diarrhea) [1]. These toxicities restrict the maximum tolerated dose, preventing complete and durable target inhibition [2]. Furthermore, pan-FGFR inhibitors are vulnerable to acquired resistance through secondary FGFR2 kinase domain mutations (e.g., V565F, N549K), which are selected for under therapeutic pressure [3]. FGFR2-IN-3 (lirafugratinib) was specifically designed to circumvent these liabilities via irreversible, FGFR2-selective binding [2].

FGFR2-IN-3: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Selectivity Over FGFR1 and FGFR4 Compared to Pan-FGFR Inhibitors

FGFR2-IN-3 demonstrates profound selectivity for FGFR2 over FGFR1 and FGFR4. In direct biochemical assays, it exhibits >250-fold selectivity over FGFR1 and >5,000-fold selectivity over FGFR4 [1]. This is a stark contrast to pan-FGFR inhibitors like infigratinib, which potently inhibit all four FGFR isoforms (e.g., FGFR1 IC50 = 0.9 nM, FGFR4 IC50 = 60 nM) and cause dose-limiting toxicities .

FGFR2 Kinase Selectivity Off-Target Toxicity

Unique Mechanism of Action: Irreversible Covalent Binding to FGFR2 Cys491

FGFR2-IN-3 is an irreversible covalent inhibitor that forms a stable bond with cysteine 491 (Cys491) in the FGFR2 kinase domain P-loop [1]. In stark contrast, the vast majority of FGFR inhibitors, including infigratinib, erdafitinib, pemigatinib, and AZD4547, are reversible ATP-competitive inhibitors [2]. This irreversible binding provides prolonged target engagement and is a key differentiator for overcoming resistance.

FGFR2 Covalent Inhibitor Drug Resistance

Potent Activity Against Pan-FGFR-Resistant Mutations

FGFR2-IN-3 maintains potent activity against key FGFR2 resistance mutations that arise during treatment with pan-FGFR inhibitors. In Ba/F3 cell models, FGFR2-IN-3 potently inhibits the V565F gatekeeper mutant (a common cause of resistance), whereas pan-FGFR inhibitors show dramatically reduced potency [1]. While reversible pan-FGFR inhibitors have an average IC50 > 1 µM against the FGFR2 V565F mutant, FGFR2-IN-3 maintains potent inhibition with an IC50 in the nanomolar range [1].

FGFR2 Resistance Mutations Kinase Inhibitor

In Vivo Tumor Regression in Xenograft Models Expressing Resistance Mutations

FGFR2-IN-3 induces tumor regression in vivo in xenograft models harboring FGFR2 resistance mutations. In a cholangiocarcinoma PDX model expressing the FGFR2 V565F mutation, oral administration of FGFR2-IN-3 led to significant tumor shrinkage, whereas reversible pan-FGFR inhibitors were ineffective [1]. This in vivo efficacy directly correlates with its potent biochemical activity against these mutants [2].

FGFR2 In Vivo Efficacy Xenograft Model

Optimized Research Applications for FGFR2-IN-3: A Procurement-Focused Guide


Investigating FGFR2-Specific Signaling Without Isoform Confounding

Employ FGFR2-IN-3 in cellular and in vivo models to dissect FGFR2-dependent signaling pathways (e.g., FRS2, AKT, ERK phosphorylation) without the confounding effects of concurrent FGFR1, FGFR3, or FGFR4 inhibition. Its >250-fold selectivity over FGFR1 and >5,000-fold over FGFR4 [1] allows for clean, isoform-specific interrogation of FGFR2 biology, which is unattainable with pan-FGFR inhibitors.

Modeling and Overcoming Acquired Resistance to FGFR2 Inhibition

Use FGFR2-IN-3 as a critical tool to model and study acquired resistance to FGFR2-targeted therapies. Its irreversible covalent binding to Cys491 [1] and potent activity against resistance mutations like V565F and N549K [2] make it essential for establishing in vitro and in vivo models of pan-FGFR inhibitor resistance and for screening next-generation therapies designed to overcome it.

Evaluating In Vivo Efficacy in FGFR2-Altered Tumor Models with Reduced Toxicity

Incorporate FGFR2-IN-3 into preclinical efficacy studies where sustained, high-level target coverage is required without the dose-limiting toxicities of pan-FGFR inhibitors. Its ability to induce tumor regression in xenograft models at well-tolerated doses [2] is directly linked to its FGFR2 selectivity profile [1], making it the superior tool for proof-of-concept studies in FGFR2-driven cancer models.

Structural and Biophysical Studies of FGFR2 Inhibition

Utilize FGFR2-IN-3 in structural biology and biophysical assays to study the unique conformational dynamics of the FGFR2 kinase domain upon covalent inhibitor binding. The compound's specific, irreversible engagement of the P-loop [1] provides a valuable probe for investigating the structural basis of isoform selectivity and resistance in FGFR2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.